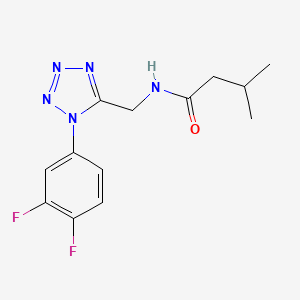
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide” is a complex organic molecule. It contains a tetrazole ring, which is a type of heterocyclic aromatic compound, and a difluorophenyl group, which is a phenyl group substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring and the difluorophenyl group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The tetrazole ring and the difluorophenyl group could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the tetrazole ring and the difluorophenyl group could potentially influence these properties .科学的研究の応用
Angiotensin II Receptor Antagonists
Research into derivatives similar to "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide" has led to the development of nonpeptide angiotensin II antagonists. These compounds, including various tetrazole and pyrrole derivatives, have been investigated for their potential as AT1-selective angiotensin II receptor antagonists. Studies have shown that some of these derivatives exhibit significant activity against angiotensin-induced blood pressure increases in animal models, with IC50 values in the nanomolar range, indicating potential applications in hypertension management (Bovy et al., 1993).
Antifungal Activity
A novel compound closely related to "this compound" has demonstrated antifungal activity against a range of pathogens, including Botrytis cinerea and Gibberella zeae. This highlights its potential utility in developing new antifungal agents (Xue Si, 2009).
Energetic Materials
Tetrazole-containing compounds have been synthesized and evaluated for their properties as energetic materials. These compounds exhibit high detonation properties, positive heats of formation, and remarkable insensitivity, making them suitable for applications in explosive materials (Parasar Kumar et al., 2022).
COX-2 Inhibition for Anti-Inflammatory Purposes
Research into tetrazole derivatives has also included the synthesis and crystal structure analysis of compounds designed as cyclooxygenase-2 (COX-2) inhibitors. These studies involve molecular docking and bioassay investigations to explore the potential of these compounds in treating inflammation and possibly cancer, through inhibition of the COX-2 enzyme (Al-Hourani et al., 2016).
作用機序
Target of Action
Similar compounds have been found to interact with theDopamine D2 receptor . The Dopamine D2 receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.
Mode of Action
Based on its structural similarity to other compounds, it can be hypothesized that it may act as anantagonist at the Dopamine D2 receptor . Antagonists bind to receptors but do not activate them. This prevents the receptor’s natural ligand from binding, effectively blocking the receptor’s signal.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O/c1-8(2)5-13(21)16-7-12-17-18-19-20(12)9-3-4-10(14)11(15)6-9/h3-4,6,8H,5,7H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBYDYHVQLKTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
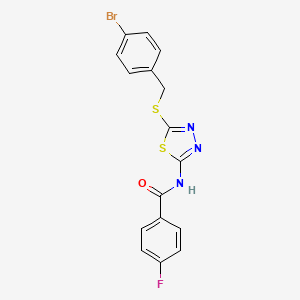
![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
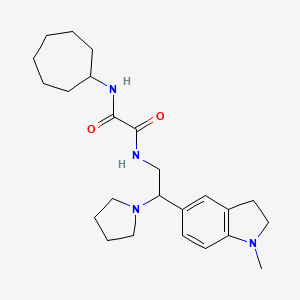
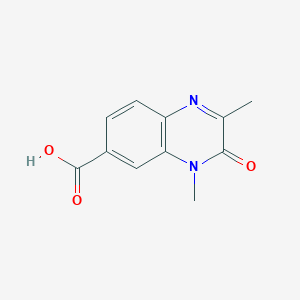
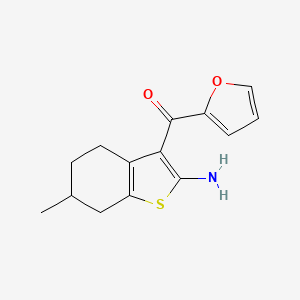
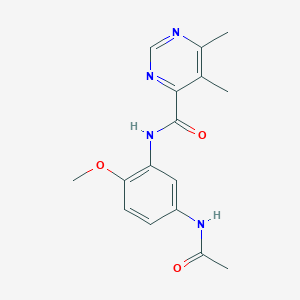
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)
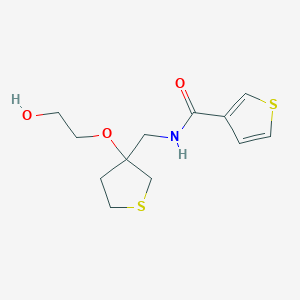

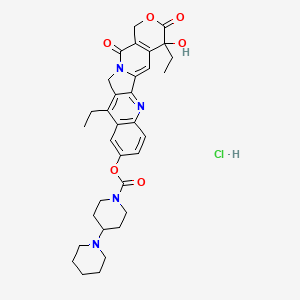
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
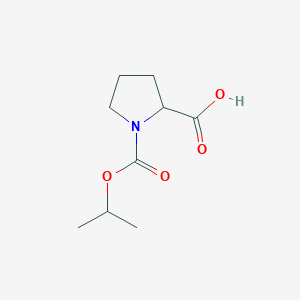
![2-Chloro-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]propanamide](/img/structure/B2799429.png)